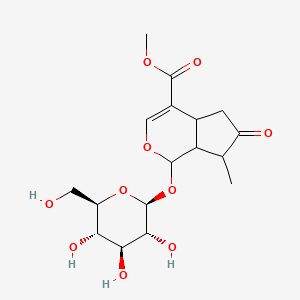
Dehydrologanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydrologanin is a naturally occurring iridoid glycoside found in various plant species. It is a derivative of loganin, which is a well-known compound in the field of phytochemistry. This compound has garnered attention due to its potential therapeutic properties and its role in various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions: Dehydrologanin can be synthesized from loganin through a series of chemical reactions. One common method involves the dehydration of loganin, which can be achieved by heating it in the presence of a strong acid such as sulfuric acid. The reaction conditions typically require elevated temperatures to facilitate the removal of water molecules from loganin, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of loganin from plant sources, followed by its chemical conversion to this compound. The extraction process may include steps such as comminution, maceration, and percolation to isolate loganin from plant material. Once isolated, loganin undergoes dehydration under controlled conditions to produce this compound .
化学反応の分析
Types of Reactions: Dehydrologanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce various reduced forms .
科学的研究の応用
Dehydrologanin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other iridoid glycosides and related compounds.
Biology: this compound is studied for its potential role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Research has shown that this compound may have anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: this compound is used in the production of natural health products and supplements due to its potential health benefits
作用機序
The mechanism of action of dehydrologanin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound may also interact with specific enzymes and receptors, leading to its observed biological activities .
類似化合物との比較
Loganin: The parent compound from which dehydrologanin is derived.
Verbenalin: Another iridoid glycoside with similar structural features.
7-Deoxyloganin: A related compound with a similar backbone structure.
Comparison: this compound is unique in its specific structural modifications compared to its similar compounds. These modifications can result in different biological activities and potential therapeutic applications. For example, while loganin and verbenalin share some common properties, this compound’s unique structure may confer distinct anti-inflammatory and antioxidant effects .
特性
IUPAC Name |
methyl 7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,10-14,16-18,20-22H,3-4H2,1-2H3/t6?,7?,10-,11?,12-,13+,14-,16?,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOVXLVQNSEZGE-ODHYQHNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2C(CC1=O)C(=COC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














